5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-prop-2-enyl-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2S/c1-2-7-15-11(8-14-12(15)16)9-3-5-10(13)6-4-9/h2-6,8H,1,7H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZDYGLPPSNPAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CNC1=S)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a 4-chlorophenyl group. This can be done using a Friedel-Crafts alkylation reaction.
Addition of the prop-2-en-1-yl group: This can be introduced through a nucleophilic substitution reaction.
Incorporation of the thiol group: The thiol group can be introduced by reacting the intermediate compound with thiourea under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group undergoes oxidation under controlled conditions:
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Disulfide formation : Air oxidation or treatment with mild oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>) converts the thiol to a disulfide dimer (R-S-S-R). This reaction is reversible under reductive conditions.
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Sulfonic acid derivatives : Strong oxidizers like KMnO<sub>4</sub> or HNO<sub>3</sub> oxidize the thiol to sulfonic acid (-SO<sub>3</sub>H).
Table 1: Oxidation Reactions
| Oxidizing Agent | Product | Conditions | Application |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Disulfide dimer | RT, aqueous medium | Reversible S-S bonds |
| KMnO<sub>4</sub> | Sulfonic acid derivative | Acidic, heating | Functionalization |
Alkylation and Acylation
The thiol group acts as a nucleophile in alkylation and acylation reactions:
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Alkylation : Reacts with alkyl halides (e.g., CH<sub>3</sub>I) to form thioethers (R-S-R'). This is catalyzed by bases like Et<sub>3</sub>N.
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Acylation : Forms thioesters with acyl chlorides (e.g., AcCl) in anhydrous solvents.
Table 2: Nucleophilic Substitution Reactions
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| CH<sub>3</sub>I | Methyl thioether | 70–85 | Et<sub>3</sub>N, DMF, 60°C |
| AcCl | Acetyl thioester | 65–80 | Dry THF, 0°C → RT |
Allyl Group Reactivity
The prop-2-en-1-yl substituent participates in:
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Electrophilic addition : Reacts with bromine (Br<sub>2</sub>) or HCl via Markovnikov addition.
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Polymerization : Forms polyallyl derivatives under radical initiators (e.g., AIBN).
Key Observations :
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The allyl group enhances solubility in nonpolar solvents, facilitating reactions in heterogeneous phases.
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Steric hindrance from the chlorophenyl group moderates reaction rates.
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) occur at the imidazole C-4/C-5 positions:
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Borylation : Forms aryl boronates for further functionalization.
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Arylation : Couples with aryl halides to generate biaryl systems .
Example Reaction :
Biological Interactions
The thiol group forms covalent bonds with cysteine residues in proteins, inhibiting enzymes like thioredoxin reductase. This mechanism underpins its antibacterial and anticancer potential, as demonstrated against Bacillus subtilis and Klebsiella pneumoniae .
Table 3: Biological Activity Data
| Target Enzyme | IC<sub>50</sub> (μM) | Organism Tested | Citation |
|---|---|---|---|
| Thioredoxin Reductase | 2.1 ± 0.3 | E. coli | |
| Dihydrofolate Reductase | 8.9 ± 1.1 | B. subtilis |
Analytical Characterization
Reaction products are confirmed via:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol. Research indicates that compounds with imidazole rings exhibit significant activity against various pathogens, including multidrug-resistant strains of Mycobacterium abscessus. For instance, novel benzenesulfonamide derivatives bearing imidazoles have shown promising results in targeting these resistant strains, suggesting that this compound could be further explored for its antimicrobial potential .
Anticancer Properties
Imidazole derivatives are also being investigated for their anticancer activities. The structural features of this compound may contribute to its ability to inhibit tumor growth by interfering with cellular signaling pathways. Studies have indicated that similar compounds can induce apoptosis in cancer cells, making them candidates for further research in cancer therapeutics.
Materials Science
Supramolecular Chemistry
The crystal structure of this compound reveals interesting supramolecular interactions, such as C-H...π and π–π stacking interactions. These interactions are crucial for the formation of complex materials and can be exploited in the development of new materials with tailored properties . The ability to form three-dimensional structures through these interactions opens avenues for applications in nanotechnology and material design.
Agricultural Chemistry
Pesticidal Applications
The imidazole scaffold is known for its role in developing agrochemicals. The compound's potential as a pesticide or fungicide is under investigation due to its ability to disrupt biological processes in pests. Research into similar compounds has shown effectiveness against various agricultural pests, suggesting that this compound could be a viable candidate for agricultural applications.
Summary of Research Findings
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer agents | Exhibits significant antimicrobial activity against resistant strains; potential anticancer properties noted. |
| Materials Science | Supramolecular structures | Forms complex three-dimensional structures through C-H...π and π–π stacking interactions. |
| Agricultural Chemistry | Pesticides and fungicides | Potential effectiveness against agricultural pests; requires further investigation. |
Case Studies
One notable case study involves the synthesis and evaluation of imidazole derivatives that demonstrate enhanced antimicrobial activity compared to traditional antibiotics. Researchers synthesized several derivatives and tested their efficacy against Mycobacterium abscessus, revealing that compounds with specific substituents on the imidazole ring exhibited superior activity . This suggests that modifications to the structure of this compound could lead to improved therapeutic agents.
Another study focused on the crystallization of similar imidazole compounds, which provided insights into their molecular conformations and interactions. The findings indicated that subtle changes in substituents could significantly affect the compound's physical properties and potential applications .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural and Electronic Effects
- Electron-donating groups (e.g., methoxy in Compound 9) increase solubility and may alter metabolic stability .
Tools for Structural Characterization
Q & A
Q. What are the common synthetic routes for 5-(4-chlorophenyl)-1-(prop-2-en-1-yl)-1H-imidazole-2-thiol?
The synthesis typically involves cyclocondensation reactions. A validated approach for analogous imidazoles uses a one-pot reaction with ammonium persulfate (APS) as a catalyst under reflux conditions in ethanol . Key steps include:
- Precursor preparation : Combine 4-chlorobenzaldehyde, allylamine, and thiourea derivatives.
- Cyclization : Optimize temperature (80–100°C) and solvent polarity (e.g., ethanol or DMF) to enhance regioselectivity.
- Purification : Recrystallize from ethanol or use column chromatography for higher purity (>95% by HPLC) .
| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclocondensation | APS/Ethanol | 81 | 98 | |
| Microwave-assisted | POCl₃/DMF | 76 | 95 |
Q. Which analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolves substituent orientation (e.g., dihedral angles between the imidazole ring and 4-chlorophenyl group: 41.09°–71.53°) and π-π stacking interactions .
- NMR spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., allyl proton signals at δ 5.1–5.3 ppm) and ¹³C NMR (imidazole C2-thiol at δ 165–170 ppm) .
- IR spectroscopy : Identify thiol (-SH) stretching vibrations (2550–2600 cm⁻¹) and C-Cl bonds (750 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazole synthesis be mitigated?
Regioselectivity is influenced by steric and electronic factors. Strategies include:
- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) to direct substitution at the 5-position .
- Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic attack at the less hindered site .
- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic substitution) .
Q. What methodologies are recommended to analyze contradictory biological activity data?
- Standardized assays : Perform antifungal MIC assays against Candida albicans and Aspergillus fumigatus with positive controls (e.g., fluconazole) .
- Thiol reactivity studies : Quantify disulfide bond formation via Ellman’s assay to assess redox stability .
- SAR analysis : Compare with analogs (e.g., 1-benzylimidazole derivatives) to isolate the thiol group’s contribution .
Example Data Contradiction :
- Report A : Antifungal IC₅₀ = 8 µM .
- Report B : No activity at 50 µM . Resolution : Check purity (HPLC), assay conditions (pH, incubation time), and cell line variability.
Q. How can environmental persistence and degradation pathways be evaluated?
- HPLC-MS/MS : Monitor degradation products in soil/water matrices under UV light or microbial action .
- QSAR models : Predict half-life using logP and electronic parameters (e.g., thiol group increases biodegradability) .
Methodological Challenges and Solutions
Q. How to resolve spectral ambiguities in imidazole derivatives?
- Crystallography : Resolve overlapping NMR signals (e.g., allyl vs. aromatic protons) via single-crystal X-ray analysis .
- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm substitution patterns .
Q. What strategies optimize reaction yield and scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
